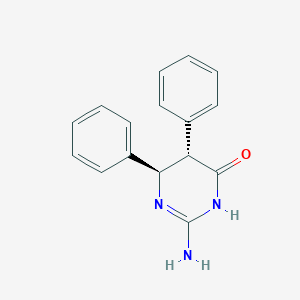![molecular formula C15H20NO5P B14466217 Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester CAS No. 66359-27-1](/img/structure/B14466217.png)
Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H17O5P, and it is often used as a precursor in the synthesis of other organophosphorus compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the reaction of 4-dimethoxyphenyl)ethenyl]phosphonic acid with diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction and improve product isolation .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Aplicaciones Científicas De Investigación
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a 4-dimethoxyphenyl group.
Phosphonic acid, (4-methoxybenzoyl)-, diethyl ester: Contains a 4-methoxybenzoyl group instead of a 4-dimethoxyphenyl group.
Uniqueness
Phosphonic acid, 4-dimethoxyphenyl)ethenyl]-, diethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66359-27-1 |
|---|---|
Fórmula molecular |
C15H20NO5P |
Peso molecular |
325.30 g/mol |
Nombre IUPAC |
(Z)-2-diethoxyphosphoryl-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H20NO5P/c1-5-20-22(17,21-6-2)13(11-16)9-12-7-8-14(18-3)15(10-12)19-4/h7-10H,5-6H2,1-4H3/b13-9- |
Clave InChI |
QUPLJYCATRQQHP-LCYFTJDESA-N |
SMILES isomérico |
CCOP(=O)(/C(=C\C1=CC(=C(C=C1)OC)OC)/C#N)OCC |
SMILES canónico |
CCOP(=O)(C(=CC1=CC(=C(C=C1)OC)OC)C#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



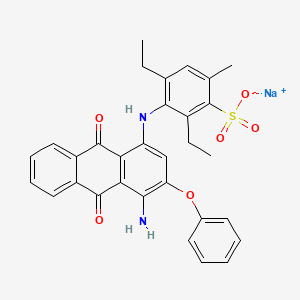
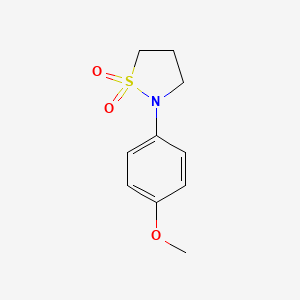

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

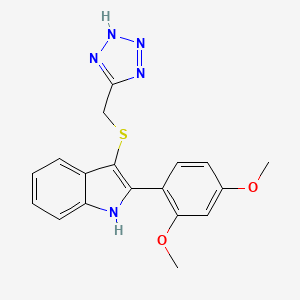

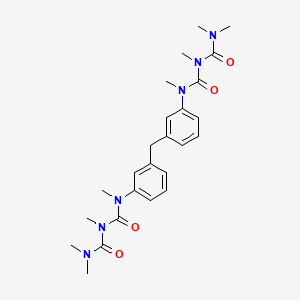


![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

